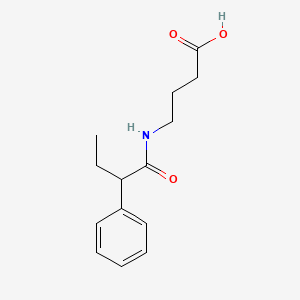
4-(2-Phenylbutanamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylbutanamido)butanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of butanoic acid, featuring an amide linkage with a phenyl-substituted butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylbutanamido)butanoic acid typically involves the following steps:
Formation of 2-Phenylbutanoyl Chloride: This can be achieved by reacting 2-phenylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 2-phenylbutanoyl chloride is then reacted with butanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenylbutanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 4-(2-phenylbutylamino)butanoic acid.
Substitution: Formation of various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylbutanamido)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective effects and as a chemical chaperone.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its ability to ameliorate protein misfolding and aggregation.
Industry: Potential use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Phenylbutanamido)butanoic acid involves its interaction with molecular chaperones and inhibition of histone deacetylases (HDACs). By acting as a chemical chaperone, it helps in the proper folding of proteins and prevents their aggregation. Additionally, its HDAC inhibitory activity can lead to changes in gene expression, contributing to its therapeutic effects in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbutyric acid: Known for its neuroprotective effects and HDAC inhibitory activity.
2-Phenylbutanoic acid: Used as an intermediate in organic synthesis.
Butanoic acid derivatives: Various derivatives with different substituents on the butanoic acid backbone.
Uniqueness
4-(2-Phenylbutanamido)butanoic acid is unique due to its specific amide linkage and phenyl substitution, which confer distinct chemical properties and biological activities. Its ability to act as a chemical chaperone and HDAC inhibitor makes it particularly valuable in research focused on neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
90068-67-0 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
4-(2-phenylbutanoylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-12(11-7-4-3-5-8-11)14(18)15-10-6-9-13(16)17/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
LGJSCKQIUCNDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
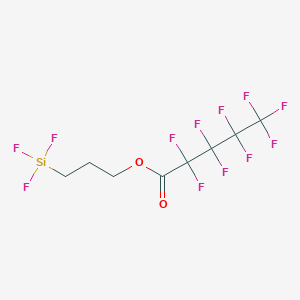
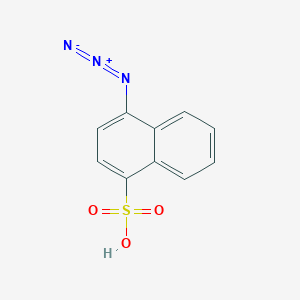
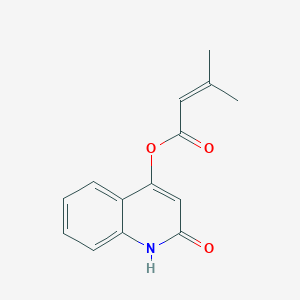
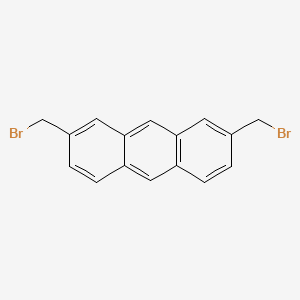
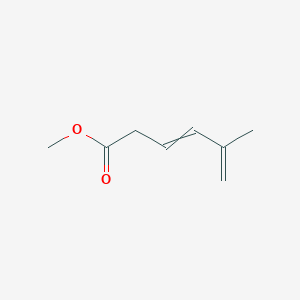

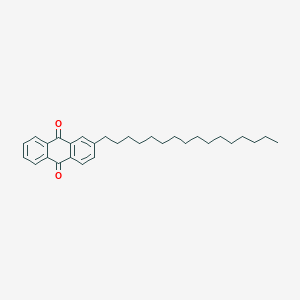
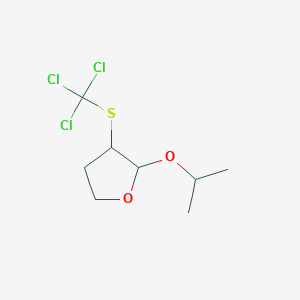
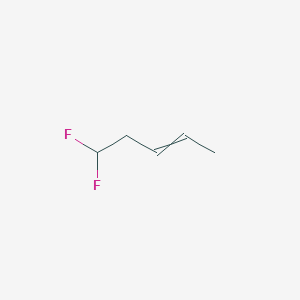
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
